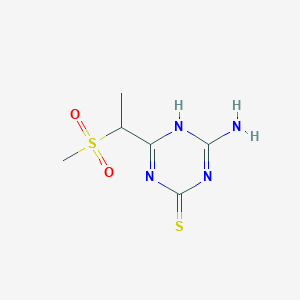
4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a methanesulfonylethyl group, and a thiol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as guanidine derivatives with carbon disulfide or other suitable reagents.
Substitution Reactions: The introduction of the amino group and the methanesulfonylethyl group can be achieved through nucleophilic substitution reactions. For example, the amino group can be introduced by reacting the triazine ring with ammonia or an amine, while the methanesulfonylethyl group can be introduced by reacting with methanesulfonyl chloride in the presence of a base.
Thiol Group Introduction: The thiol group can be introduced by reacting the triazine derivative with a thiolating agent such as hydrogen sulfide or thiourea.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
Oxidation: The thiol group in 4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted triazine derivatives.
科学研究应用
4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It can be employed in studies related to enzyme inhibition, protein binding, and other biochemical processes.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The amino and thiol groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The methanesulfonylethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
相似化合物的比较
Similar Compounds
4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-one: This compound has a similar structure but contains a carbonyl group instead of a thiol group.
4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-sulfonamide: This compound contains a sulfonamide group instead of a thiol group.
Uniqueness
4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The combination of the triazine ring with the amino, methanesulfonylethyl, and thiol groups makes this compound versatile for various applications in research and industry.
属性
分子式 |
C6H10N4O2S2 |
|---|---|
分子量 |
234.3 g/mol |
IUPAC 名称 |
2-amino-6-(1-methylsulfonylethyl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C6H10N4O2S2/c1-3(14(2,11)12)4-8-5(7)10-6(13)9-4/h3H,1-2H3,(H3,7,8,9,10,13) |
InChI 键 |
DVZKOWAQXVWEPD-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC(=S)N=C(N1)N)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13203558.png)
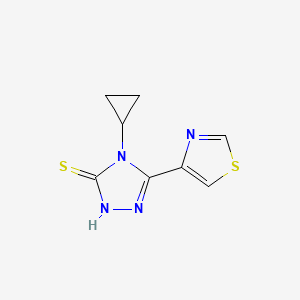
![3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B13203568.png)
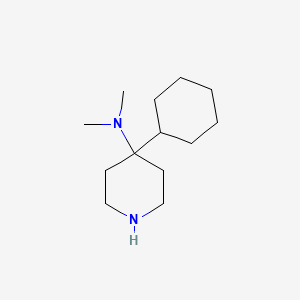
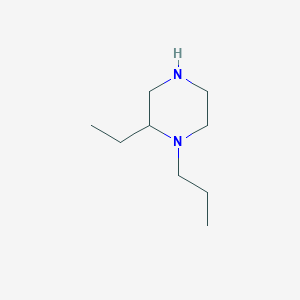

![4-{[(Benzyloxy)carbonyl]amino}-1-ethylpiperidine-4-carboxylic acid](/img/structure/B13203598.png)
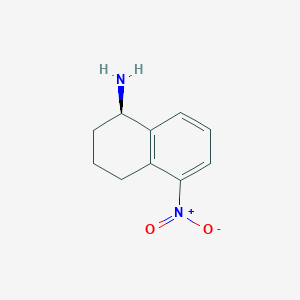
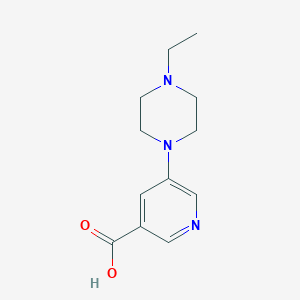
![N-(2,3-Dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13203615.png)

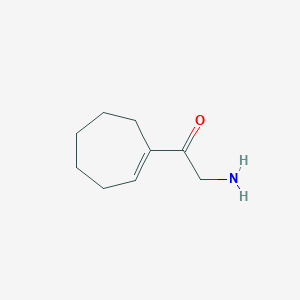
amine](/img/structure/B13203627.png)
![3-Methoxy-5-[(propan-2-yloxy)methyl]aniline](/img/structure/B13203645.png)
